molecular formula C22H26N2O4 B269008 3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B269008
M. Wt: 382.5 g/mol
InChI Key: FFNNTCVUMFRTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as Compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways that are involved in cell growth, inflammation, and neurodegeneration. Specifically, 3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 1 has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity can lead to changes in gene expression that can affect cell growth and differentiation. Additionally, 3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 1 has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of cell survival and apoptosis. Inhibition of GSK-3β activity can lead to changes in cell survival and apoptosis that can affect cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 1 has been shown to have several biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of inflammation. In cancer cells, 3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 1 has been shown to inhibit cell growth by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, 3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a complex process that involves the activation of several pathways and enzymes, and 3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 1 has been shown to inhibit the activity of several of these pathways and enzymes, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).

Advantages and Limitations for Lab Experiments

3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 1 has several advantages and limitations for laboratory experiments. One advantage is that it is a well-established compound with a known synthesis method and mechanism of action. Additionally, it has been extensively studied in various fields, which provides a significant amount of data for researchers to draw from. One limitation is that it may have potential toxicity and side effects, which can affect the interpretation of experimental data. Additionally, the specific conditions and concentrations required for optimal activity may vary depending on the specific application, which can make it challenging to optimize experimental protocols.

Future Directions

There are several future directions for research on 3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 1, including further exploration of its potential applications in cancer research, neurodegenerative diseases, and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 1 and to identify specific pathways and enzymes that are affected by its activity. Furthermore, additional studies are needed to determine the optimal conditions and concentrations for its activity and to evaluate its potential toxicity and side effects. Finally, there may be potential applications for 3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 1 in other fields, such as infectious diseases and metabolic disorders, which warrant further investigation.

Synthesis Methods

3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 1 is synthesized through a specific method that involves the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form 4-isopropoxybenzoyl chloride. This intermediate product is then reacted with 2-amino-N-(tetrahydro-2-furanylmethyl)benzamide in the presence of a base such as triethylamine to form 3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 1. The synthesis method is well-established and has been reported in several scientific publications.

Scientific Research Applications

3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 1 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 1 has been shown to inhibit the growth of several cancer cell lines, including colon, breast, and lung cancer cells. In neurodegenerative diseases, 3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 1 has been shown to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's and Parkinson's diseases. In inflammation, 3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 1 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as arthritis.

properties

Product Name

3-[(4-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-3-[(4-propan-2-yloxybenzoyl)amino]benzamide

InChI

InChI=1S/C22H26N2O4/c1-15(2)28-19-10-8-16(9-11-19)22(26)24-18-6-3-5-17(13-18)21(25)23-14-20-7-4-12-27-20/h3,5-6,8-11,13,15,20H,4,7,12,14H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

FFNNTCVUMFRTGM-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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